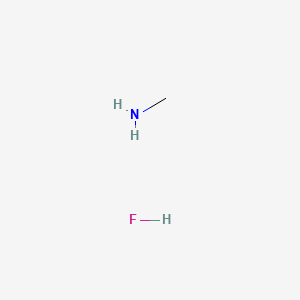![molecular formula C14H21NO2 B14626892 {(2S,3R)-2-[(4-Methoxyphenyl)methyl]piperidin-3-yl}methanol CAS No. 54529-08-7](/img/structure/B14626892.png)
{(2S,3R)-2-[(4-Methoxyphenyl)methyl]piperidin-3-yl}methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{(2S,3R)-2-[(4-Methoxyphenyl)methyl]piperidin-3-yl}methanol is a chiral compound with a piperidine ring substituted with a methoxyphenyl group and a hydroxymethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {(2S,3R)-2-[(4-Methoxyphenyl)methyl]piperidin-3-yl}methanol typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced via a nucleophilic substitution reaction.
Addition of the Hydroxymethyl Group: The hydroxymethyl group is added through a reduction reaction, often using a reducing agent such as sodium borohydride.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and yield. Catalysts and specific reaction conditions are often employed to enhance the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The hydroxymethyl group can be oxidized to form a carbonyl group.
Reduction: The methoxyphenyl group can undergo reduction reactions to form various derivatives.
Substitution: The piperidine ring can participate in substitution reactions, leading to the formation of different substituted piperidines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenated compounds and strong bases are often used in substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted piperidines.
Applications De Recherche Scientifique
{(2S,3R)-2-[(4-Methoxyphenyl)methyl]piperidin-3-yl}methanol has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of new drugs.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Its interactions with biological molecules are of interest in understanding its potential therapeutic effects.
Industrial Applications: It is used in the production of various chemical products and materials.
Mécanisme D'action
The mechanism of action of {(2S,3R)-2-[(4-Methoxyphenyl)methyl]piperidin-3-yl}methanol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
(4-Methoxyphenyl)methanol: Shares the methoxyphenyl group but lacks the piperidine ring.
Piperidin-3-ylmethanol: Contains the piperidine ring and hydroxymethyl group but lacks the methoxyphenyl group.
Uniqueness
{(2S,3R)-2-[(4-Methoxyphenyl)methyl]piperidin-3-yl}methanol is unique due to its specific combination of functional groups and chiral centers, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
54529-08-7 |
|---|---|
Formule moléculaire |
C14H21NO2 |
Poids moléculaire |
235.32 g/mol |
Nom IUPAC |
[(2S,3R)-2-[(4-methoxyphenyl)methyl]piperidin-3-yl]methanol |
InChI |
InChI=1S/C14H21NO2/c1-17-13-6-4-11(5-7-13)9-14-12(10-16)3-2-8-15-14/h4-7,12,14-16H,2-3,8-10H2,1H3/t12-,14-/m0/s1 |
Clé InChI |
HZRICYFRNBHVEA-JSGCOSHPSA-N |
SMILES isomérique |
COC1=CC=C(C=C1)C[C@H]2[C@@H](CCCN2)CO |
SMILES canonique |
COC1=CC=C(C=C1)CC2C(CCCN2)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Hydrazine, 1,1-bis[3,5-bis(1,1-dimethylethyl)phenyl]-](/img/structure/B14626814.png)
![N~1~,N~2~-Bis{[(2S)-pyrrolidin-2-yl]methyl}ethane-1,2-diamine](/img/structure/B14626827.png)
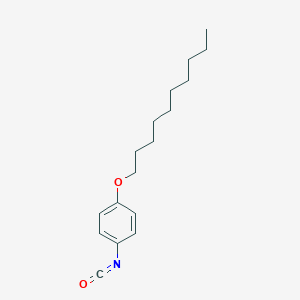
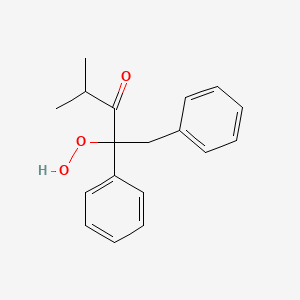
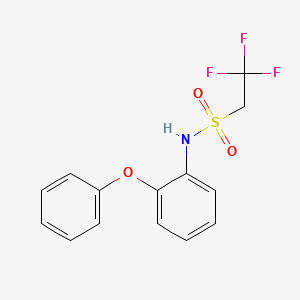
![Ethyl 3-[(1H-benzimidazol-2-yl)sulfanyl]propanoate](/img/structure/B14626837.png)


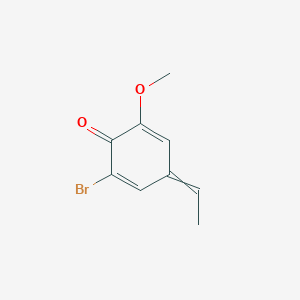

![2,2'-({[Di(prop-2-en-1-yl)amino]methyl}azanediyl)di(ethan-1-ol)](/img/structure/B14626878.png)
